

Moracin N: A Technical Guide to a Bioactive 2-Arylbenzofuran Flavonoid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin N is a naturally occurring 2-arylbenzofuran flavonoid predominantly isolated from various species of the mulberry plant (Morus spp.).[1][2][3] As a member of the diverse moracin family, this prenylated phenolic compound has garnered significant scientific interest due to its wide range of pharmacological activities. These include potent anticancer, neuroprotective, and antioxidant effects.[4][5] This technical guide provides a comprehensive overview of Moracin N, detailing its chemical properties, biosynthesis, and mechanisms of action. It includes quantitative data on its biological activities, detailed experimental protocols for its isolation and evaluation, and visual diagrams of key signaling and biosynthetic pathways to support further research and drug development initiatives.

Chemical and Physical Properties

Moracin N is classified as a 2-arylbenzofuran, a class of phenylpropanoids characterized by a 2-phenylbenzofuran core structure.[6] Its chemical identity is defined by the IUPAC name 5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol.[1][6]



Property	Value	Source
Molecular Formula	C19H18O4	[1][6]
Molecular Weight	310.3 g/mol	[1]
Monoisotopic Mass	310.12050905 Da	[1]
Physical Description	Solid	[7]
Melting Point	187 - 188 °C	[7]
CAS Number	135248-05-4	[1]

Biological Activities and Quantitative Data

Moracin N exhibits a range of biological effects, with its anticancer properties being the most extensively studied. It has been shown to inhibit cell proliferation and induce programmed cell death in various cancer cell lines.[2][4]

Anticancer Activity

Moracin N has demonstrated significant activity against non-small-cell lung carcinoma (NSCLC) cells.[1] While specific IC $_{50}$ values for **Moracin N** are not always explicitly reported in the literature, its effects are observed in a dose-dependent manner within the micromolar range. For comparison, IC $_{50}$ values for related moracins against various cancer cell lines are provided below.



Compound	Cell Line(s)	Activity Type	IC50 Value	Source(s)
Moracin N	A549, PC9 (Lung Cancer)	Inhibition of cell proliferation, induction of apoptosis and autophagy	Tested at 0-45 μΜ	[1]
Moracin M	A549 (Lung Cancer)	Inhibition of IL-6 production	8.1 μΜ	[4]
Moracin M	MCF7 (Breast Cancer)	Cell Growth Inhibition	>200 μg/mL	[8]
Moracin O	Hep3B (Liver Cancer)	HIF-1 Inhibition	6.76 nM	[9]
Moracin P	Hep3B (Liver Cancer)	HIF-1 Inhibition	10.7 nM	[9]

Neuroprotective Activity

Moracin N has been identified as a potent ferroptosis inhibitor, exhibiting neuroprotective activity at sub-micromolar concentrations.

Compound	Activity Type	EC50 Value	Source(s)
Moracin N	Neuroprotective (Ferroptosis Inhibition)	< 0.50 μΜ	

Antioxidant Activity

The antioxidant properties of the moracin family are well-documented. The table below presents comparative IC_{50} values for the antioxidant activity of the related compound, Moracin C.



Compound	Assay	IC50 Value	Source(s)
Moracin C	DPPH Radical Scavenging	25.3 μΜ	[10]
Moracin C	ABTS Radical Scavenging	11.2 μΜ	[10]

Experimental Protocols Isolation of Moracin N from Morus alba Leaves

This protocol describes a general method for the extraction and purification of **Moracin N** from plant material, based on established procedures for moracins and related flavonoids.[11][12]

1. Extraction:

- Dry and powder the leaves of Morus alba L.
- Extract the powdered material (e.g., 10 kg) twice with 70% aqueous methanol (e.g., 80 L) for 12 hours at room temperature using an ultrasonicator.[11]
- Filter the resulting extracts and concentrate them in vacuo to obtain a crude methanol extract.

2. Solvent Partitioning:

- Solubilize the crude extract in 70% aqueous methanol and defat by partitioning with nhexane.
- Suspend the resulting defatted extract in distilled water.
- Perform successive liquid-liquid partitioning with diethyl ether (Et₂O), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction with potent biological activity (often the Et₂O or EtOAc fraction) is carried forward.[11]

3. Chromatographic Purification:



- Subject the active fraction to column chromatography on a silica gel column. Elute with a solvent gradient system, such as chloroform-methanol.[12]
- Further purify the fractions containing Moracin N using preparative reverse-phase chromatography (e.g., ODS-A column) with an ethanol-water or methanol-water gradient.[11]
- As a final purification step, use size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to yield pure Moracin N.[11][12]
- Confirm the structure and purity of the isolated compound using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR).

Cell Viability Assessment via MTT Assay

This protocol is used to determine the cytotoxic effects of **Moracin N** on cancer cell lines.[13] [14]

- 1. Cell Seeding:
- Seed cells (e.g., A549 or PC9) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 μL of culture medium.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- 2. Compound Treatment:
- Prepare a stock solution of Moracin N in dimethyl sulfoxide (DMSO).
- Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 30, 45 μ M). The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
- Replace the medium in the wells with the medium containing the various concentrations of Moracin N. Include a vehicle control (medium with DMSO only).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]



3. MTT Addition and Incubation:

- After incubation, add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
- Incubate the plate for an additional 4 hours at 37°C.[13]
- 4. Solubilization and Absorbance Measurement:
- Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
- Gently mix and incubate the plate overnight in the incubator to ensure complete solubilization.[13]
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Chemical Synthesis of 2-Arylbenzofuran Core (Illustrative)

The total synthesis of **Moracin N** has not been extensively detailed, but the synthesis of its core 2-arylbenzofuran structure can be achieved via methods used for related moracins, such as Moracin C and O.[15][16] The Sonogashira cross-coupling reaction is a key step.

1. Sonogashira Coupling:

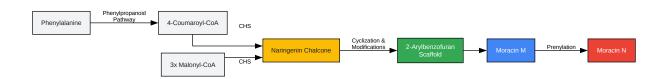
- To a solution of an appropriate 2-halophenol and a terminal arylacetylene in a solvent like dimethylformamide (DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., triethylamine).[15]
- Heat the reaction mixture (e.g., to 100°C) for several hours until the coupling is complete.
- 2. Cyclization:



- The coupled product often undergoes an in situ cyclization reaction under the reaction conditions to form the benzofuran ring.
- 3. Further Modifications (Prenylation):
- Introduce the prenyl group onto the benzofuran skeleton. This can be achieved by treating the benzofuran with a strong base like n-butyllithium (n-BuLi) followed by the addition of a prenyl halide (e.g., 3,3-dimethylallyl bromide).[15]
- 4. Deprotection:
- If protecting groups were used on the hydroxyl functionalities during the synthesis, remove them in the final step to yield the target moracin.

Visualization of Pathways and Workflows Biosynthetic Pathway

Moracin N is biosynthesized via the phenylpropanoid pathway.[17] Phenylalanine is converted through a series of enzymatic steps to 4-coumaroyl-CoA, a key intermediate. This intermediate is combined with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, the precursor to flavonoids. Subsequent enzymatic modifications, including cyclization, hydroxylation, and prenylation, lead to the formation of the 2-arylbenzofuran skeleton of Moracin M, which is then further modified to yield **Moracin N**.[18]



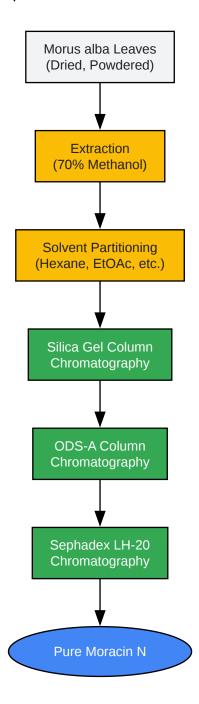
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Caption: Proposed biosynthetic pathway of Moracin N.

Experimental Workflow: Isolation



The isolation of **Moracin N** from its natural source involves a multi-step process of extraction, fractionation, and chromatographic purification.



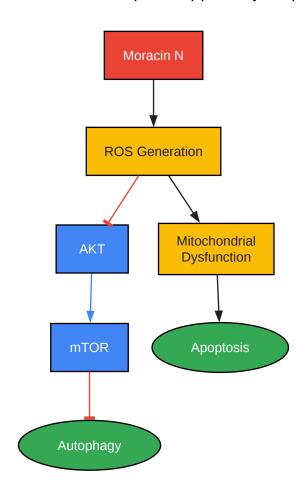
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Caption: Experimental workflow for **Moracin N** isolation.

Signaling Pathway: Autophagy and Apoptosis Induction



Moracin N induces apoptosis and autophagy in lung cancer cells by increasing reactive oxygen species (ROS) levels, which in turn inhibits the pro-survival AKT/mTOR signaling pathway.[1][19] Inhibition of mTOR activates the autophagy machinery, while ROS accumulation also triggers the mitochondrial (intrinsic) pathway of apoptosis.



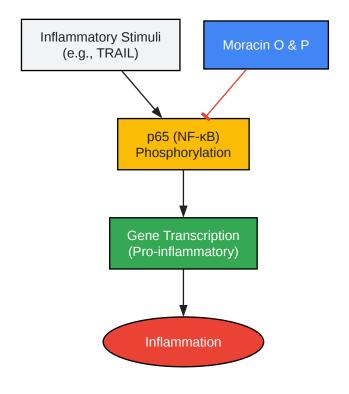
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Caption: Moracin N induces ROS-mediated apoptosis and autophagy.

Signaling Pathway: NF-kB Inhibition (Related Moracins)

Related compounds, Moracin O and P, have been shown to exert anti-inflammatory effects by targeting the NF-kB signaling pathway.[3][20] Inflammatory stimuli, such as TRAIL, typically lead to the phosphorylation and activation of the p65 subunit of NF-kB. Moracins can inhibit this activation, thereby preventing the transcription of pro-inflammatory genes and protecting cells from inflammation-induced damage.





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Caption: Inhibition of the NF-kB pathway by related moracins.

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